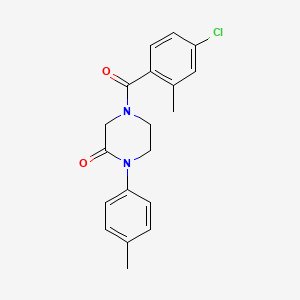

![molecular formula C19H27N3O3 B5541805 1-tert-butyl-4-{[4-hydroxy-4-(3-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541805.png)

1-tert-butyl-4-{[4-hydroxy-4-(3-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrrolidinone compounds involves practical and improved methods that are robust and cost-effective, allowing for the production of these compounds in multikilogram quantities. These methods typically involve sequences of reactions such as ethoxycarbonylation, alkylation, hydrolysis, and decarboxylation, demonstrating the complex chemistry involved in producing such intricate molecules (Yee et al., 2002).

Molecular Structure Analysis

The molecular structure of pyrrolidinone derivatives has been extensively studied, with X-ray crystallography revealing detailed insights into their conformations. For instance, compounds in this class often exhibit specific ring conformations and arrangements of substituent groups, which are crucial for their reactivity and potential biological activity (Mohammat et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving pyrrolidinone derivatives are diverse, including processes like nitrile anion cyclization, which is used to synthesize N-tert-butyl disubstituted pyrrolidines. Such reactions underscore the compound's role as a versatile intermediate in the synthesis of biologically active molecules (Chung et al., 2005).

Physical Properties Analysis

The physical properties of pyrrolidinone derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. X-ray diffraction studies provide insights into the molecule's conformation and the role of intramolecular and intermolecular hydrogen bonds in determining its solid-state properties (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of pyrrolidinone derivatives can be understood through studies on their synthesis and reactions. The presence of functional groups like tert-butyl and pyridinyl significantly affects these properties, enabling the design of compounds with desired reactivity patterns for use in further chemical transformations (Koskinen et al., 2005).

科学的研究の応用

Organometallic Chemistry and Catalysis

- Aluminum and Gallium Hydrazides as Active Lewis Pairs : Studies on hydroalumination and hydrogallation of sterically encumbered hydrazones, including those with tert-butyl and pyrrolidinone moieties, have shown that these compounds can activate C–H bonds of moderately acidic substrates, suggesting potential applications in catalysis and synthesis (Uhl et al., 2016).

Crystallography and Structural Analysis

- tert-Butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate : Crystallographic studies of tert-butyl and pyrrolidinone derivatives have provided insights into their molecular conformations, which could be crucial for understanding the chemical behavior and interaction of similar compounds (Mohammat et al., 2008).

Synthetic Chemistry

- Synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids : Demonstrates the synthesis of complex amino acids from N-protected (S)-2,3-diaminopropanoic acid, illustrating the versatility of tert-butyl and pyrrolidinone groups in synthetic chemistry (Czajgucki et al., 2003).

Reactions and Mechanisms

- Hypervalent (tert-Butylperoxy)iodanes Generate Iodine-Centered Radicals : Investigates the generation of iodine-centered radicals and their application in the oxidation and deprotection of various substrates, relevant for the synthesis and modification of tert-butyl and pyrrolidinone-containing compounds (Ochiai et al., 1996).

特性

IUPAC Name |

1-tert-butyl-4-(4-hydroxy-4-pyridin-3-ylpiperidine-1-carbonyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3/c1-18(2,3)22-13-14(11-16(22)23)17(24)21-9-6-19(25,7-10-21)15-5-4-8-20-12-15/h4-5,8,12,14,25H,6-7,9-11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEGXOXAXRTFJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(CC1=O)C(=O)N2CCC(CC2)(C3=CN=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5541731.png)

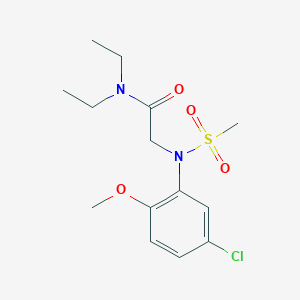

![(3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5541735.png)

![[1-(3-bromobenzyl)-3-piperidinyl]methanol](/img/structure/B5541736.png)

![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5541742.png)

![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B5541760.png)

![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541766.png)

![2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5541780.png)

![2-[(5-chloro-2-nitrophenyl)thio]-1H-benzimidazole](/img/structure/B5541789.png)

![5-isopropyl-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5541801.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5541813.png)

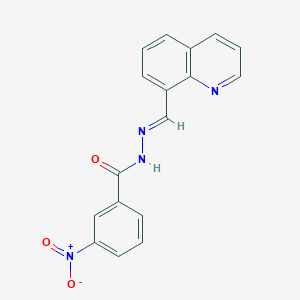

![5-(2-bromophenyl)-4-[(2-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5541825.png)